molecular formula C16H20N2O4 B12495846 N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide

N-{2-[(2,4-dimethoxybenzyl)amino]ethyl}furan-2-carboxamide

Cat. No.: B12495846
M. Wt: 304.34 g/mol
InChI Key: HBQQLFHGSAGMOT-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, an amide group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzylamine. This intermediate is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the desired amide product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the amide group can produce the corresponding amine .

Scientific Research Applications

N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)ACETAMIDE: Similar structure but with an acetamide group instead of a furan-2-carboxamide group.

    N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)-2-METHYLPROPANAMIDE: Similar structure with a 2-methylpropanamide group.

Uniqueness

N-(2-{[(2,4-DIMETHOXYPHENYL)METHYL]AMINO}ETHYL)FURAN-2-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can participate in various reactions, making the compound versatile for different applications .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-[2-[(2,4-dimethoxyphenyl)methylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H20N2O4/c1-20-13-6-5-12(15(10-13)21-2)11-17-7-8-18-16(19)14-4-3-9-22-14/h3-6,9-10,17H,7-8,11H2,1-2H3,(H,18,19)

InChI Key

HBQQLFHGSAGMOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNCCNC(=O)C2=CC=CO2)OC

Origin of Product

United States

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